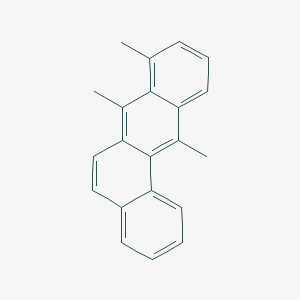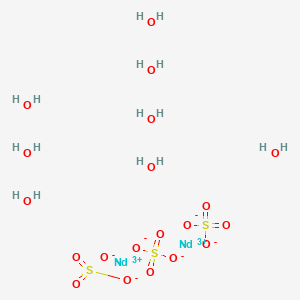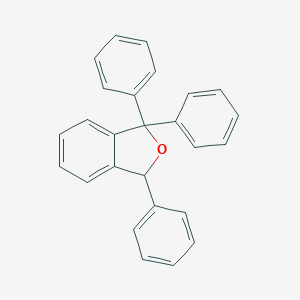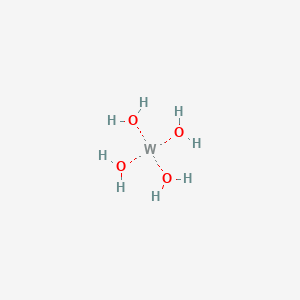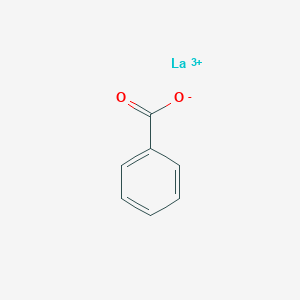
Lanthanum(3+) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(3+) benzoate is a chemical compound that belongs to the group of lanthanides. It is a white crystalline powder that is used in various scientific research applications. In recent years, there has been a growing interest in the synthesis and application of lanthanum(3+) benzoate due to its unique properties.
Applications De Recherche Scientifique
Lanthanum(3+) benzoate has various scientific research applications, including catalysis, luminescence, and magnetism. It is also used in the synthesis of other lanthanide compounds and as a precursor for the preparation of lanthanum oxide nanoparticles. Additionally, lanthanum(3+) benzoate has been used in the development of new materials for electronic devices, such as photovoltaic cells and light-emitting diodes.
Mécanisme D'action
The mechanism of action of lanthanum(3+) benzoate is not fully understood. However, it is believed to interact with cellular membranes and proteins, leading to changes in cell signaling pathways and gene expression. Lanthanum(3+) benzoate has also been shown to have antioxidant properties, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
Lanthanum(3+) benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to enhance the activity of certain enzymes and promote the differentiation of stem cells. However, more research is needed to fully understand the biological effects of lanthanum(3+) benzoate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using lanthanum(3+) benzoate in lab experiments is its unique properties, which make it useful for a wide range of applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using lanthanum(3+) benzoate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the synthesis and application of lanthanum(3+) benzoate. One area of interest is the development of new methods for synthesizing lanthanum(3+) benzoate, such as microwave-assisted synthesis and green synthesis using natural products. Another area of interest is the use of lanthanum(3+) benzoate in biomedical applications, such as drug delivery and imaging. Additionally, more research is needed to fully understand the biological effects of lanthanum(3+) benzoate and its potential toxicity.
Méthodes De Synthèse
Lanthanum(3+) benzoate can be synthesized using various methods, including precipitation, sol-gel, and hydrothermal synthesis. The most commonly used method is precipitation, which involves the reaction between lanthanum nitrate and sodium benzoate in an aqueous solution. The resulting product is then washed and dried to obtain lanthanum(3+) benzoate powder.
Propriétés
Numéro CAS |
14518-63-9 |
|---|---|
Nom du produit |
Lanthanum(3+) benzoate |
Formule moléculaire |
C21H15LaO6 |
Poids moléculaire |
260.02 g/mol |
Nom IUPAC |
lanthanum(3+);benzoate |
InChI |
InChI=1S/C7H6O2.La/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+3/p-1 |
Clé InChI |
ILRDAEXCKRFJPK-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[La+3] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



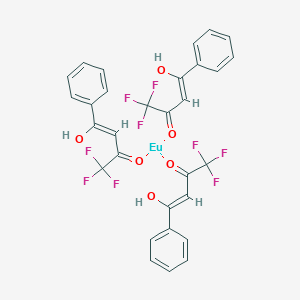

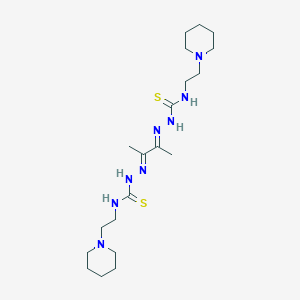
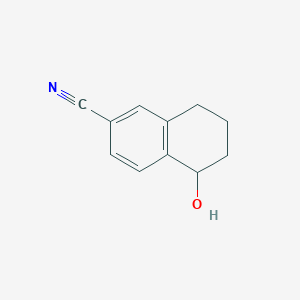

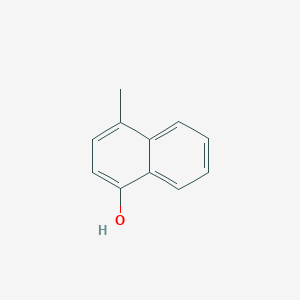
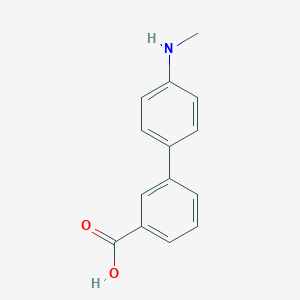
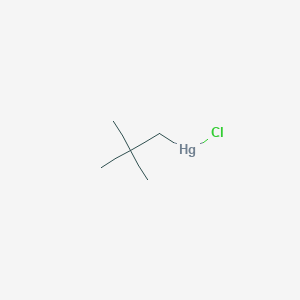
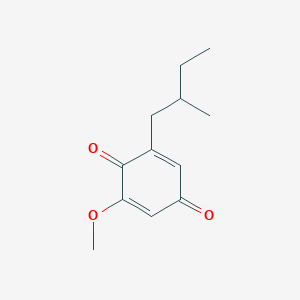
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
